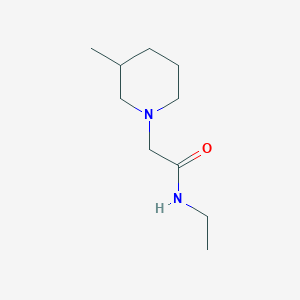
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide is a chemical compound with potential therapeutic applications. It belongs to the class of benzodioxole derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as COX-2 and MMP-9. It has also been found to modulate the expression of certain genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its anti-inflammatory, anti-cancer, and anti-viral properties, and its neuroprotective effects. However, the limitations include its low yield in the synthesis method and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods to increase the yield of this compound.
3. Studies to investigate the potential therapeutic applications of this compound in various diseases.
4. Studies to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Studies to investigate the safety and toxicity profile of this compound.
6. Development of novel drug delivery systems for this compound to enhance its efficacy and reduce its side effects.
7. Studies to investigate the potential use of this compound in the treatment of drug-resistant cancers.
Conclusion:
In conclusion, 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide is a chemical compound with potential therapeutic applications. It has been studied extensively for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Further studies are needed to understand its mechanism of action and to investigate its potential use in various diseases.
Métodos De Síntesis
The synthesis of 7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide involves a multi-step process. The starting material is 1,3-benzodioxole, which is reacted with chloroacetyl chloride to form 7-chloro-1,3-benzodioxole. This intermediate is then reacted with cyclopropylamine and isopropyl alcohol to form the final product. The yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
7-chloro-N-cyclopropyl-N-propan-2-yl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-8(2)16(10-3-4-10)14(17)9-5-11(15)13-12(6-9)18-7-19-13/h5-6,8,10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWMTOWJXDMROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CC1)C(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)

![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)
![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)

![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)
![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)